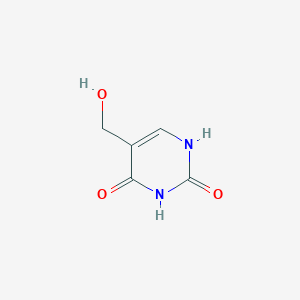
5-Hydroxymethyluracil
カタログ番号 B014597
分子量: 142.11 g/mol
InChIキー: JDBGXEHEIRGOBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07501429B2
Procedure details


To a 40 mL aqueous solution containing 0.60 gram of KOH were added 1.2 g of uracil and 5 mL of a 36.5% aqueous solution of formaldehyde. The resulting mixture was stirred in an oil bath set at 50° C. and the reaction was allowed to proceed until the complete disappearance of the starting uracil as observed by thin layer chromatography (TLC). The total reaction time was 72 hours under a nitrogen atmosphere. The reaction mixture was diluted with 80 mL of distilled water and vigorously stirred as 2.0 g of Amberlite resin IRC-50 (H) was added. The mixture was stirred for an extra 30-minute period and the pH was verified to ensure that the mixture was slightly acidic before proceeding. The resin was removed by filtration, and the filtrate was concentrated by vacuum distillation to a volume of approximately 25 mL. The solution was allowed to cool to room temperature, then further cooled in an ice bath to precipitate the product as a white solid. Recrystallization of the product was performed from water-methanol (volume ratio 1:2) and the product was filtered out, washed with cold methanol and dried under high vacuum to yield 827 mg of a fine white powder (54.4% yield) showing a single on TLC, with the Rf value 0.69 (methanol solvent) and properties given below.
[Compound]
Name
aqueous solution
Quantity
40 mL
Type
reactant
Reaction Step One



[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
( H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Name
Yield
54.4%
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[K+].[NH:3]1[CH:10]=[CH:9][C:7](=[O:8])[NH:6][C:4]1=[O:5].[CH2:11]=O>O>[OH:1][CH2:11][C:9]1[C:7](=[O:8])[NH:6][C:4](=[O:5])[NH:3][CH:10]=1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)NC(=O)C=C1
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)NC(=O)C=C1
|
Step Four
[Compound]
|
Name
|
( H )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred in an oil bath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
set at 50° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
vigorously stirred as 2.0 g of Amberlite resin
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for an extra 30-minute period
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resin was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated by vacuum distillation to a volume of approximately 25 mL
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
further cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the product as a white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product was filtered out
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
Outcomes


Product
Details
Reaction Time |
72 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC=1C(NC(NC1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 827 mg | |
| YIELD: PERCENTYIELD | 54.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
